Methyl 1-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 1-propyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by a methyl ester group attached to the third carbon of the pyrrole ring and a propyl group attached to the nitrogen atom. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-propyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the condensation of a carboxylic acid with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring. For instance, the reaction of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine under reflux conditions, followed by acid-mediated cyclization, can yield the desired pyrrole derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalytic agents and controlled temperature and pressure conditions to facilitate the cyclization and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-propyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and various substituted pyrrole compounds.
Scientific Research Applications
Methyl 1-propyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl 1-propyl-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-acetyl-1H-pyrrole-3-carboxylate: Similar in structure but with an acetyl group instead of a propyl group.
Methyl 1H-pyrrole-3-carboxylate: Lacks the propyl group attached to the nitrogen atom.
Uniqueness
Methyl 1-propyl-1H-pyrrole-3-carboxylate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
Methyl 1-propyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
This compound features a five-membered pyrrole ring with a carboxylate functional group, which is known to influence its reactivity and biological properties. The presence of the propyl group enhances the lipophilicity of the compound, potentially affecting its bioavailability and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound and related compounds.
In Vitro Studies
Research indicates that derivatives of pyrrole, including this compound, exhibit significant antibacterial and antifungal activities. For instance, a study reported that certain pyrrole derivatives showed minimum inhibitory concentrations (MICs) as low as 5 µM against Mycobacterium tuberculosis, indicating strong potential as anti-tuberculosis agents .
Compound | MIC (µM) | Activity Type |
---|---|---|
This compound | 5 | Antituberculosis |
Derivative A | 10 | Antibacterial |
Derivative B | 15 | Antifungal |
The mechanism through which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that such compounds may disrupt bacterial cell membranes or inhibit critical enzymatic pathways involved in cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Case Studies
In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have been reported to activate caspase pathways, leading to programmed cell death in various tumor models .
Study Reference | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | H146 (lung cancer) | 15 | Caspase activation |
Study B | PC-3 (prostate cancer) | 20 | Apoptosis induction |
Pharmacokinetics
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems. Preliminary data suggest favorable absorption characteristics with good bioavailability in animal models . However, further investigations are necessary to assess its metabolism and excretion profiles.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl 1-propylpyrrole-3-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-5-10-6-4-8(7-10)9(11)12-2/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
YNYOELVZYDKKAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=C1)C(=O)OC |
Origin of Product |
United States |
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